molecular formula C13H15F2NO B5664205 1-(3,4-difluorobenzoyl)azepane

1-(3,4-difluorobenzoyl)azepane

Cat. No. B5664205
M. Wt: 239.26 g/mol
InChI Key: CHWZUXSUNJTJNH-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)azepane is a compound of interest in organic chemistry, particularly in the synthesis and study of azepane derivatives. Azepanes, seven-membered nitrogen-containing heterocycles, are notable for their presence in various natural and synthetic compounds.

Synthesis Analysis

  • The synthesis of azepane derivatives, including 1-(3,4-difluorobenzoyl)azepane, involves intricate organic reactions. For instance, reactions involving enals with azoalkenes can result in 1,2-diazepine derivatives, a related class to azepanes (Guo, Sahoo, Daniliuc, & Glorius, 2014).
  • Efficient synthesis methods using iron(III) chloride catalysis have been developed for dihydroquinoline and dihydrobenzo[b]azepine derivatives, demonstrating the versatility in synthesizing azepane structures (Jalal, Bera, Sarkar, Paul, & Jana, 2014).

Molecular Structure Analysis

  • The molecular structure of azepane derivatives, including 1-(3,4-difluorobenzoyl)azepane, can be intricate, with various ring conformations observed in crystallographic studies (Shankar et al., 2014).

Chemical Reactions and Properties

  • Azepane derivatives undergo various chemical reactions, such as [5 + 2] annulation, which are pivotal in the construction of complex structures like dibenzo[b,d]azepines (Bai, Wang, Ge, Liu, & Luan, 2017).
  • The synthesis of azirino and pyrrolo-fused dibenzazepines showcases the diverse reactivity of azepane-related compounds (Khlebnikov et al., 2011).

Physical Properties Analysis

  • The physical properties of azepane derivatives, including crystallographic data and ring conformations, provide insight into their stability and potential applications in various fields (Manjunath et al., 2011).

Chemical Properties Analysis

  • The chemical properties of azepane derivatives are largely defined by their structural features, such as the presence of nitrogen in the ring and the influence of different substituents. These factors impact their reactivity and potential utility in organic synthesis and pharmaceutical applications (Morrison et al., 2005).

properties

IUPAC Name

azepan-1-yl-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWZUXSUNJTJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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